molecular formula C9H9F2NO B13027750 7-(Difluoromethoxy)indoline

7-(Difluoromethoxy)indoline

Cat. No.: B13027750
M. Wt: 185.17 g/mol
InChI Key: SYVOSYMMUILTFK-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)indoline is a chemical compound belonging to the indoline family, characterized by the presence of a difluoromethoxy group attached to the seventh position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)indoline typically involves the introduction of the difluoromethoxy group to the indoline core. One common method is the nucleophilic substitution reaction where a suitable indoline precursor reacts with a difluoromethoxy reagent under controlled conditions. Catalysts such as palladium or copper may be used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors are utilized to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized indoline derivatives .

Scientific Research Applications

7-(Difluoromethoxy)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)indoline involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, it binds to N-methyl-D-aspartic acid receptors and modulates their activity, thereby exerting neuroprotective effects. The compound also influences the production of inflammatory cytokines, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: 7-(Difluoromethoxy)indoline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This modification enhances its stability, reactivity, and potential therapeutic applications compared to other indoline derivatives.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

7-(difluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9F2NO/c10-9(11)13-7-3-1-2-6-4-5-12-8(6)7/h1-3,9,12H,4-5H2

InChI Key

SYVOSYMMUILTFK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2OC(F)F

Origin of Product

United States

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